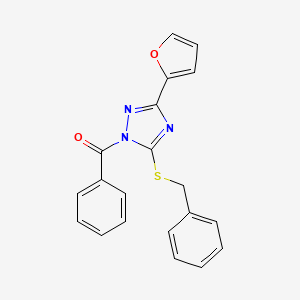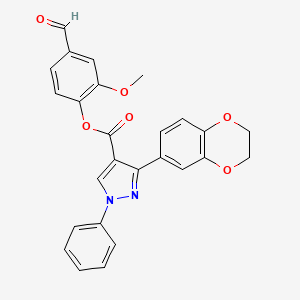
1-benzoyl-5-(benzylthio)-3-(2-furyl)-1H-1,2,4-triazole
Übersicht
Beschreibung
1-benzoyl-5-(benzylthio)-3-(2-furyl)-1H-1,2,4-triazole is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential applications as a therapeutic agent. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse pharmacological activities.
Wirkmechanismus
The exact mechanism of action of 1-benzoyl-5-(benzylthio)-3-(2-furyl)-1H-1,2,4-triazole is not fully understood. However, it is believed to exert its pharmacological effects by interacting with specific receptors in the body. For example, it has been shown to bind to the benzodiazepine receptor, which is involved in the regulation of anxiety and sleep. In addition, this compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacteria and fungi, and to induce apoptosis in cancer cells. In addition, this compound has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Furthermore, it has been shown to have anxiolytic and sedative effects in animal models of anxiety and sleep disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-benzoyl-5-(benzylthio)-3-(2-furyl)-1H-1,2,4-triazole is its diverse pharmacological activities, which make it a potential candidate for the treatment of a wide range of diseases. In addition, this compound is relatively easy to synthesize, and can be obtained in high yield. However, there are also some limitations to its use in lab experiments. For example, it has been found to be toxic at high concentrations, which can limit its use in certain assays. Furthermore, its mechanism of action is not fully understood, which can make it difficult to design experiments to test its effects.
Zukünftige Richtungen
There are several future directions for research on 1-benzoyl-5-(benzylthio)-3-(2-furyl)-1H-1,2,4-triazole. One area of interest is the development of new derivatives of this compound with improved pharmacological properties. For example, researchers could explore the synthesis of analogs with increased selectivity for specific receptors, or with reduced toxicity. In addition, further studies are needed to elucidate the exact mechanism of action of this compound, which could lead to the development of more targeted therapies. Finally, researchers could investigate the potential applications of this compound in the treatment of neurological disorders, such as anxiety and sleep disorders.
Wissenschaftliche Forschungsanwendungen
1-benzoyl-5-(benzylthio)-3-(2-furyl)-1H-1,2,4-triazole has been extensively studied for its potential applications as a therapeutic agent. It has been shown to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and analgesic effects. In addition, this compound has been found to have a high affinity for certain receptors in the central nervous system, which makes it a potential candidate for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
[5-benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c24-19(16-10-5-2-6-11-16)23-20(26-14-15-8-3-1-4-9-15)21-18(22-23)17-12-7-13-25-17/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWWGKMJDRZQKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=NN2C(=O)C3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-{4-[(isopropylamino)sulfonyl]phenyl}propanoyl)amino]benzamide](/img/structure/B3617616.png)
![N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)-2,4-dimethylbenzamide](/img/structure/B3617624.png)

![2,2,2-trichloro-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3617635.png)
![N-(3-acetylphenyl)-2-{4-[(benzylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3617641.png)

![4-chloro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B3617673.png)


![3-methyl-4-[(2-nitrophenyl)thio]-1-phenyl-1H-pyrazol-5-yl pivalate](/img/structure/B3617697.png)
![3-(4-isopropylphenyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acrylamide](/img/structure/B3617701.png)
![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B3617708.png)

![2-({[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)-6-methoxyphenol](/img/structure/B3617725.png)